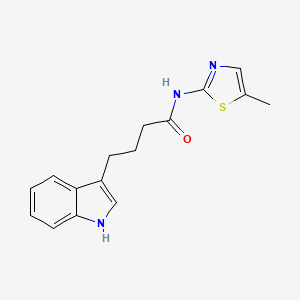

4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-11-9-18-16(21-11)19-15(20)8-4-5-12-10-17-14-7-3-2-6-13(12)14/h2-3,6-7,9-10,17H,4-5,8H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHXZWDCDGIIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Thiazole Moiety: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Coupling Reaction: The indole and thiazole moieties are then coupled through a butanamide linker using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.

Reduction: The thiazole ring can be reduced under certain conditions, although it is generally stable.

Substitution: Both the indole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly used.

Major Products

Oxidation: Indole-2,3-diones.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted indole and thiazole derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Thiazole Hybrids

3-(4-{1-[(4-Methylphenyl)Sulfonyl]-1H-Indol-3-yl}-1,3-Thiazol-2-yl)-1H-Pyrrolo[2,3-b]Pyridine (3g)

- Synthesis : Synthesized via Hantzsch reaction (90% yield), with a melting point of 260–261°C .

- Key Differences : Incorporates a pyrrolopyridine system instead of a butanamide linker. The sulfonyl group enhances solubility but may reduce membrane permeability.

- Spectroscopic Data : IR peaks at 3270 cm⁻¹ (NH) and 1340 cm⁻¹ (SO₂); NMR signals confirm aromatic protons at δ 7.20–8.40 ppm .

2-[(5-((1H-Indol-3-yl)Methyl)-1,3,4-Oxadiazol-2-yl)Thio]-N-(Thiazol-2-yl)Acetamides (2a–i)

- Synthesis : Derived from indole-3-acetic hydrazide and carbon disulfide (Scheme 1) .

- Key Differences : Replaces butanamide with an oxadiazole-thioether linker. The oxadiazole ring enhances rigidity and may improve target selectivity.

- Biological Activity : Exhibits anticancer activity via kinase inhibition, though potency varies with substituents .

N-(5-Methyl-1,3-Thiazol-2-yl) Derivatives (8e–8h)

Analogues with Modified Linkers or Substituents

4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-Thiazol-2-yl)Butanamide (CAS 756867-67-1)

- Structure : Replaces indole with benzothiazole and introduces a sulfanyl group.

- Physicochemical Properties : Molecular formula C₁₄H₁₃N₃OS₃; higher molecular weight (343.47 g/mol) compared to the target compound (C₁₆H₁₆N₄OS, 320.39 g/mol) .

- Implications : Sulfanyl groups increase polarity but may reduce blood-brain barrier penetration.

N-(5-Isoxazol-5-yl-3-Phenyl-3H-[1,3,4]-Thiadiazol-2-ylidene)-Benzamide (6)

Key Findings and Implications

- Structural Optimization : Methyl substitution on the thiazole ring (as in 8g) improves enzyme inhibition kinetics, suggesting the target compound’s methyl group may confer similar advantages .

- Linker Flexibility : Butanamide linkers (target compound) balance flexibility and stability, whereas rigid oxadiazole (2a–i) or pyrrolopyridine (3g) systems may limit conformational adaptability .

Biological Activity

4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is a synthetic compound that integrates both indole and thiazole moieties, which are known for their diverse biological activities. This compound's unique structure suggests potential therapeutic applications, particularly in oncology and neurobiology.

Molecular Formula: C16H17N3OS

Molecular Weight: 303.39 g/mol

IUPAC Name: 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide

CAS Number: 22258-56-6

The biological activity of 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with indole and thiazole structures often exhibit modulation of enzyme activity, particularly in pathways related to cancer and inflammation.

Potential Targets:

- Histone Deacetylases (HDACs): Similar compounds have shown inhibitory effects on HDACs, which play a crucial role in cancer cell proliferation and survival .

- Kinases: The thiazole moiety may facilitate interactions with kinase enzymes involved in signaling pathways that regulate cell growth and differentiation.

Antitumor Activity

Research indicates that indole derivatives can exhibit significant antitumor properties. For instance, studies have demonstrated that related indole compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific activity of 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide in this context remains to be fully elucidated but is hypothesized to be promising based on structural analogs.

Neuroprotective Effects

Indole derivatives are also studied for their neuroprotective properties. They have been shown to modulate neuroinflammatory responses and promote neuronal survival under stress conditions. The presence of the thiazole ring may enhance these effects through improved receptor binding affinity.

Case Studies

Several studies have investigated the biological activities of compounds structurally related to 4-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)butanamide:

- Study on HDAC Inhibition:

- Antiproliferative Assays:

Comparative Analysis

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the indole C3-H proton (δ 7.2–7.8 ppm) and thiazole methyl group (δ 2.3–2.6 ppm). Compare integration ratios to verify substituent positions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for CHNOS: 328.10 vs. 328.09) .

- Elemental Analysis : Confirm purity by matching experimental vs. theoretical C/H/N/S percentages (±0.3% tolerance) .

Advanced: How do structural modifications impact biological activity?

Q. Methodological Answer :

-

Substituent Variation :

Position Modified Example Modification Observed Activity Change Indole C5 Fluorination (e.g., 5-F) Enhanced stability and anticancer activity Thiazole C5 Bromine substitution Improved enzyme inhibition (e.g., PFOR) -

SAR Studies : Use in vitro assays (e.g., IC against cancer cell lines) to correlate electronic effects (e.g., electron-withdrawing groups) with potency. Compare with analogs lacking the thiazole or indole moieties .

Advanced: What computational approaches predict target binding interactions?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., Bcl-2/Mcl-1). Key residues (e.g., Asp/Glu for hydrogen bonding) and hydrophobic pockets (e.g., thiazole methyl group) guide affinity predictions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, electron-rich indole rings may favor electrophilic attack at C3 .

Basic: How to address common impurities during synthesis?

Q. Methodological Answer :

- Byproduct Identification : Use TLC (silica gel, ethyl acetate/hexane) to detect unreacted 5-methylthiazol-2-amine or incomplete coupling intermediates.

- Mitigation Strategies :

- Add excess acyl chloride (1.2–1.5 eq) to drive amide bond formation.

- Use scavengers (e.g., activated charcoal) to adsorb colored impurities during recrystallization .

Intermediate: How to design structure-activity relationship (SAR) studies?

Q. Methodological Answer :

Scaffold Diversification : Synthesize derivatives with variations in:

- Indole substituents (e.g., 5-fluoro, 5-methoxy)

- Thiazole substituents (e.g., 4-chloro, 4-methyl)

Assay Selection :

- Anticancer : MTT assay against MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Enzyme Inhibition : Measure IC for PFOR or cytochrome P450 isoforms .

Advanced: How to resolve contradictions in biological assay data?

Q. Methodological Answer :

- Data Triangulation :

- Compare cytotoxicity (e.g., IC) across multiple cell lines to rule out cell-type specificity.

- Validate enzyme inhibition (e.g., PFOR) via X-ray crystallography (e.g., hydrogen bonding with amide anion) .

- Control Experiments : Use known inhibitors (e.g., nitazoxanide) as positive controls to calibrate assay conditions .

Intermediate: What stability challenges arise under varying conditions?

Q. Methodological Answer :

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC (e.g., new peaks at 254 nm).

- Photodegradation : Expose to UV light (320–400 nm) and track indole ring oxidation products using LC-MS .

Advanced: What enzymatic targets are implicated in its mechanism?

Q. Methodological Answer :

- PFOR Inhibition : The amide anion disrupts pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. Confirm via enzyme kinetics (Km/Vmax shifts) .

- Bcl-2/Mcl-1 Interaction : Fluorescence polarization assays quantify binding to anti-apoptotic proteins. Thiazole methyl groups enhance hydrophobic interactions .

Basic: What intermediates are critical in its synthesis?

Q. Methodological Answer :

-

Key Intermediates :

Intermediate Role 5-Methyl-1,3-thiazol-2-amine Thiazole precursor 3-Indolebutanoic acid Links indole to amide chain -

Synthesis Steps :

- Couple 3-indolebutanoic acid with thiazol-2-amine using EDC/HOBt.

- Purify via flash chromatography (hexane:ethyl acetate, 3:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.